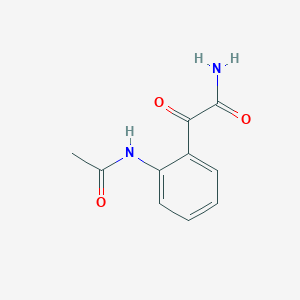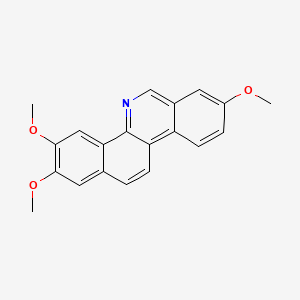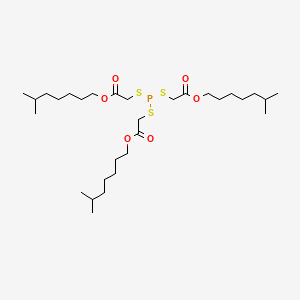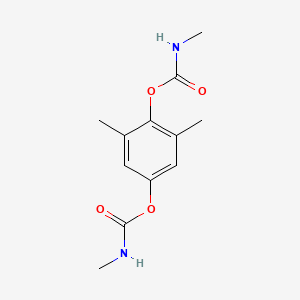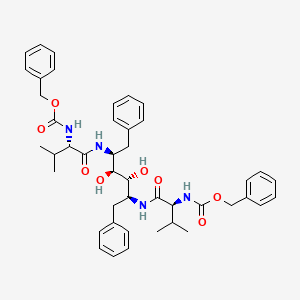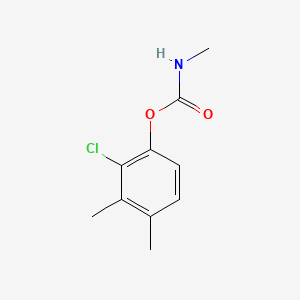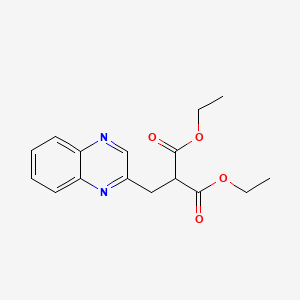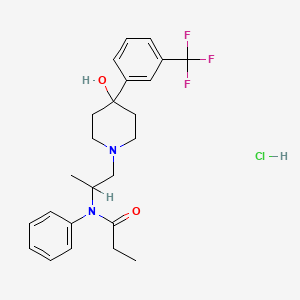
Propionanilide, N-(1-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-2-propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionanilide, N-(1-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-2-propyl)-, hydrochloride is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-(1-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-2-propyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, introduction of the trifluoromethyl group, and subsequent coupling with the propionanilide moiety. Common reagents used in these reactions include trifluoromethylating agents, piperidine derivatives, and aniline derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Propionanilide, N-(1-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-2-propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Propionanilide, N-(1-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-2-propyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propionanilide, N-(1-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-2-propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group and piperidine ring play crucial roles in determining the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-Fluoro-4-[4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino]butyrophenone hydrochloride
- 1-(4-Fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-ium-1-yl]butan-1-one chloride
Uniqueness
Propionanilide, N-(1-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-2-propyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperidine ring contributes to its binding interactions with molecular targets.
Propiedades
Número CAS |
102504-46-1 |
|---|---|
Fórmula molecular |
C24H30ClF3N2O2 |
Peso molecular |
471.0 g/mol |
Nombre IUPAC |
N-[1-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]propan-2-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C24H29F3N2O2.ClH/c1-3-22(30)29(21-10-5-4-6-11-21)18(2)17-28-14-12-23(31,13-15-28)19-8-7-9-20(16-19)24(25,26)27;/h4-11,16,18,31H,3,12-15,17H2,1-2H3;1H |
Clave InChI |
YVQHEGJCQAWRJE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1=CC=CC=C1)C(C)CN2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




